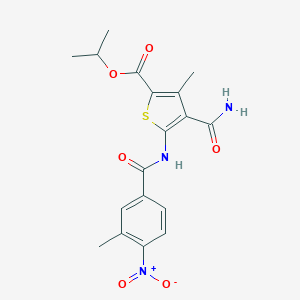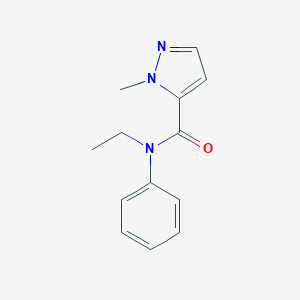![molecular formula C21H20N4 B259492 12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene](/img/structure/B259492.png)
12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene, also known as MPTT, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. MPTT is a complex organic molecule that has a unique structure, which makes it an interesting candidate for scientific investigation.
作用机制
The mechanism of action of 12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene is not fully understood, but it is believed to work by inhibiting the growth of cancer cells. 12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene has been shown to induce apoptosis, or programmed cell death, in cancer cells, which can help to slow or stop the growth of tumors.
Biochemical and Physiological Effects:
12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, 12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene has also been shown to have anti-inflammatory and antioxidant properties. These properties make 12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene a potential candidate for the development of new therapies for a variety of diseases.
实验室实验的优点和局限性
One of the main advantages of 12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene is its potent anticancer properties. This makes it a valuable tool for researchers studying cancer biology and developing new cancer therapies. However, one of the limitations of 12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene is its complexity, which can make it difficult to synthesize and study in the laboratory.
未来方向
There are a number of potential future directions for research on 12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene. One area of research could be the development of new cancer therapies based on 12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene. Another area of research could be the study of 12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene's anti-inflammatory and antioxidant properties, which could lead to the development of new therapies for a variety of diseases. Additionally, further studies could be conducted to better understand the mechanism of action of 12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene and its potential applications in other fields of research.
合成方法
The synthesis of 12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene is a complex process that involves multiple steps. One of the most common methods for synthesizing 12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene is through a reaction between 4-methylphenylhydrazine and cyclohexanone. This reaction produces a compound known as 4-methylphenylhydrazone, which is then further reacted with 1,3-dibromo-5,5-dimethylhydantoin to produce 12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene.
科学研究应用
12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene has been studied extensively for its potential applications in various fields of research. One of the most promising areas of research for 12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene is in the field of medicinal chemistry. 12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene has been shown to have potent anticancer properties, making it a potential candidate for the development of new cancer therapies.
属性
产品名称 |
12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene |
|---|---|
分子式 |
C21H20N4 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene |
InChI |
InChI=1S/C21H20N4/c1-14-9-11-16(12-10-14)20-18-8-4-6-15-5-2-3-7-17(15)19(18)24-21-22-13-23-25(20)21/h2-3,5,7,9-13,20H,4,6,8H2,1H3,(H,22,23,24) |
InChI 键 |
CNFSJCQJHBABBG-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4CCC3)N=C5N2NC=N5 |
SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4CCC3)N=C5N2NC=N5 |
规范 SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4CCC3)N=C5N2NC=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



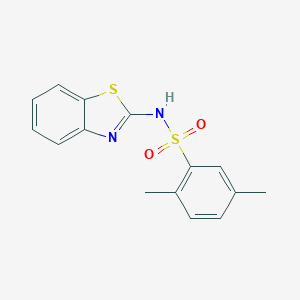
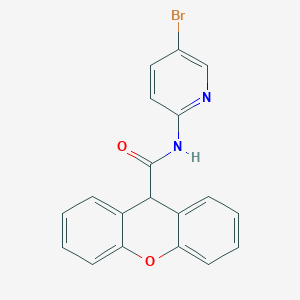
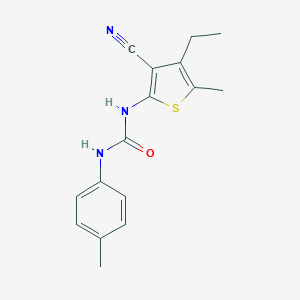
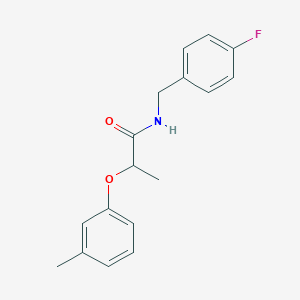
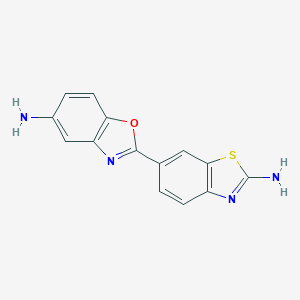
![Isopropyl 2-{[(butylamino)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259422.png)
methanone](/img/structure/B259423.png)
![5-(furan-2-yl)-N-pyridin-3-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B259424.png)

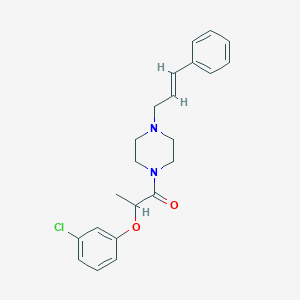
![Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B259431.png)
![4-cyano-N,N-diethyl-3-methyl-5-{[(2-phenylcyclopropyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B259432.png)
